molecular formula C5H7NO4 B13818411 (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

Katalognummer: B13818411
Molekulargewicht: 145.11 g/mol
InChI-Schlüssel: YQVULIINUSFDQQ-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a hydroxymethyl group attached to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one typically involves multi-step organic reactions. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a furanone derivative, while reduction of the amino group can yield a primary amine .

Wissenschaftliche Forschungsanwendungen

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one include:

  • (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
  • (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C5H7NO4

Molekulargewicht

145.11 g/mol

IUPAC-Name

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C5H7NO4/c6-3-4(8)2(1-7)10-5(3)9/h2,7-8H,1,6H2/t2-/m1/s1

InChI-Schlüssel

YQVULIINUSFDQQ-UWTATZPHSA-N

Isomerische SMILES

C([C@@H]1C(=C(C(=O)O1)N)O)O

Kanonische SMILES

C(C1C(=C(C(=O)O1)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.